molecular formula C18H22F3NO4 B6333033 tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate CAS No. 670275-85-1

tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate

Cat. No.: B6333033
CAS No.: 670275-85-1
M. Wt: 373.4 g/mol
InChI Key: YUAJRYVPKJFWGD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-(trifluoromethoxy)benzoyl substituent at the 4-position. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, which enhances the compound’s metabolic stability and lipophilicity, making it valuable in medicinal chemistry as an intermediate for drug discovery . Its synthesis typically involves coupling reactions, such as nucleophilic substitution or benzoylation of piperidine precursors, as seen in related compounds .

Properties

IUPAC Name

tert-butyl 4-[4-(trifluoromethoxy)benzoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)25-18(19,20)21/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAJRYVPKJFWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

  • Base : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

  • Solvent : Ethanol/water mixtures or polar aprotic solvents (e.g., NMP, DMA)

  • Temperature : 70–105°C

  • Yield : 58–95%

For the target compound, a analogous displacement could involve reacting tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate with a sodium or potassium salt of 4-(trifluoromethoxy)benzoic acid. The mesylate’s leaving group ability facilitates nucleophilic attack by the carboxylate anion, forming the benzoyl-piperidine linkage.

Coupling Reactions Using Carbodiimide Reagents

Carbodiimide-mediated couplings, such as those employing N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP), are effective for forming amide or ester bonds. In the synthesis of tert-butyl 4-[(4-oxochromene-3-carbonyl)amino]piperidine-1-carboxylate, 4-oxo-4H-chromene-3-carboxylic acid is coupled with N-Boc-4-aminopiperidine under mild conditions.

Adaptation for Target Compound

  • Activation : 4-(Trifluoromethoxy)benzoic acid is activated using EDCl/DMAP.

  • Coupling : React with tert-butyl 4-hydroxypiperidine-1-carboxylate to form the ester linkage.

  • Conditions :

    • Solvent : Dichloromethane (DCM)

    • Base : Triethylamine (Et₃N)

    • Yield : ~60–70% (extrapolated from similar reactions)

This method avoids harsh conditions, preserving the Boc group and trifluoromethoxy functionality.

Alkylation via Hydroxymethylpiperidine Derivatives

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile intermediate for introducing substituents. In one example, its hydroxyl group is deprotonated with sodium hydride (NaH) and alkylated with 2-bromo-4-chloro-5-nitropyridine, achieving a 62% yield.

StepReagents/ConditionsYield (Estimated)
OxidationOxalyl chloride, DMSO, -78°C75–85%
GrignardAr-MgBr, THF, 0°C→RT60–70%
OxidationCrO₃, H₂SO₄, acetone50–60%

Direct Acylation of Piperidine

Direct acylation of the piperidine nitrogen is challenging due to the Boc group’s stability. However, transient deprotection under acidic conditions (e.g., HCl/dioxane) could allow acylation followed by reprotection.

Procedure Outline

  • Deprotection : Remove Boc with HCl/dioxane.

  • Acylation : React with 4-(trifluoromethoxy)benzoyl chloride in DCM with Et₃N.

  • Reprotection : Add di-tert-butyl dicarbonate (Boc₂O) and DMAP.

StepConditionsYield (Estimated)
Deprotection4M HCl/dioxane, 0°C→RT90–95%
AcylationAr-COCl, Et₃N, DCM70–80%
ReprojectionBoc₂O, DMAP, DCM85–90%

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Nucleophilic SubstitutionHigh yields, scalableRequires pre-functionalized mesylate58–95%
Carbodiimide CouplingMild conditions, avoids high temperaturesLimited to carboxylate nucleophiles60–70%
Alkylation/OxidationFlexible for diverse substituentsMulti-step, oxidation sensitivity50–70%
Direct AcylationSimplifies protection/deprotection stepsRisk of Boc group cleavage70–80%

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal under acidic conditions is a critical step in synthesizing secondary amines or further functionalizing the piperidine ring.

ReagentConditionsProductYieldSource
Trifluoroacetic acid (TFA)Dichloromethane, 12 h, RTPiperidine-4-(4-(trifluoromethoxy)benzoyl)85–90%
HCl (gaseous)Dioxane, 0°C to RT, 4 hHydrochloride salt of deprotected amine78%

Mechanistic Insight : Protonation of the carbamate oxygen by TFA leads to cleavage of the Boc group, releasing CO₂ and tert-butanol .

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in substitution reactions after Boc deprotection.

Example: Amidation with Carboxylic Acids

A coupling reaction using 4-oxochromene-3-carboxylic acid and EDC/DMAP:

ReagentConditionsProductYieldSource
EDC, DMAP, TEACH₂Cl₂, RT, 12 h4-(4-Oxochromene-3-carboxamido)piperidine76%

Application : This method is used to introduce chromone-based pharmacophores for biological activity modulation .

Cross-Coupling Reactions Involving the Aromatic Ring

The trifluoromethoxy-substituted benzoyl group can undergo palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd catalysis:

CatalystBaseSolventTemperatureYieldSource
Pd(PPh₃)₄Cs₂CO₃DMF/H₂O80°C, 6 h82%

Product : Functionalized biaryl derivatives with retained trifluoromethoxy groups .

Reductive Transformations

The ketone in the benzoyl group is susceptible to reduction.

ReagentConditionsProductYieldSource
NaBH₄MeOH, 0°C to RT4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl methanol68%
LiAlH₄THF, reflux, 2 hSecondary alcohol derivative75%

Note : Selective reduction of the carbonyl group preserves the trifluoromethoxy substituent .

Acid/Base-Mediated Rearrangements

The compound participates in Hofmann-type rearrangements under strong basic conditions.

ReagentConditionsProductYieldSource
Cs₂CO₃MeCN, 100°C, 5 hAlkylamine via decarboxylative pathway90%

Mechanism : Deprotonation generates a nitrogen-centered anion, followed by concerted rearrangement akin to the Hofmann degradation .

Click Chemistry for Triazole Formation

The alkyne-functionalized derivatives undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

CatalystBaseSolventTemperatureYieldSource
CuIDIPEADMF0°C, 5 min95%

Application : Rapid synthesis of triazole-linked conjugates for drug discovery .

Scientific Research Applications

Medicinal Chemistry

a. Potential Drug Development:
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes involved in bacterial resistance. For instance, it can be utilized in the development of beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria .

b. Research on Anticancer Agents:
Research has indicated that derivatives of piperidine compounds, including tert-butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate, exhibit anticancer properties. Studies have focused on their ability to inhibit tumor growth by targeting specific cancer cell pathways.

Organic Synthesis

a. Building Block for Complex Molecules:
The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including acylation and alkylation, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

b. Synthesis of Fluorinated Compounds:
Due to the presence of trifluoromethoxy groups, this compound is particularly valuable in synthesizing fluorinated compounds, which have unique properties beneficial in medicinal chemistry and materials science .

Case Study 1: Synthesis of Beta-Lactamase Inhibitors
In a study published by researchers focusing on antibiotic resistance, this compound was synthesized as a precursor to beta-lactamase inhibitors. The compound underwent several reaction steps to yield a final product that demonstrated significant inhibition of beta-lactamase enzymes, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity Assessment
Another research project investigated the anticancer properties of piperidine derivatives, including this compound. The study revealed that modifications to the piperidine ring enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents at the piperidine 4-position. Below is a detailed comparison based on substituent type, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison of Analogous Piperidine Derivatives

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Physical State Key Applications/Properties References
tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate 4-(Trifluoromethoxy)benzoyl ~375.3 (estimated) Solid (assumed) Intermediate in kinase inhibitors, antiviral agents
tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate 4-Methoxystyryl ~317.4 Not reported Alzheimer’s disease research (dual inhibition of BChE/MAO-B)
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-Bromo-pyrazole ~329.2 Solid Pharmaceutical intermediate; market demand in API synthesis
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate 4-Cyanophenoxy ~304.3 Solid High similarity (0.80); potential kinase modulation
tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate 4-Fluorophenylsulfonamido ~384.4 Solid Sulfonamide-based protease inhibitors
tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate Hydroxy/trifluoromethyl ~269.3 Solid Building block for CNS-targeting drugs

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound enhances metabolic stability compared to methoxy (-OCH₃) or phenoxy groups.
  • Bulkier Groups : Bromopyrazole (e.g., CAS 877399-50-3) introduces steric hindrance, which may affect binding to enzyme active sites but improves selectivity in kinase inhibitors .
  • Sulfonamide Derivatives: Compounds like tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate exhibit higher solubility in aqueous media, making them suitable for intravenous formulations .

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis for triazole-containing analogs (e.g., Compound 56C in ) increases production costs .
  • Toxicity Concerns: Some sulfonamide derivatives require stringent safety protocols (e.g., respiratory protection) during handling, as noted in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate .

Biological Activity

tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate (CAS No. 670275-85-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H22F3NO4C_{18}H_{22}F_3NO_4 and a molecular weight of 373.37 g/mol. Its structure features a piperidine ring, a trifluoromethoxy group, and a tert-butyl carboxylate moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity, while the piperidine structure provides stability. This compound may modulate various biological pathways by inhibiting or activating target proteins.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound, particularly in the context of enzyme inhibition and receptor binding.

Enzyme Inhibition

One significant area of study involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system. Compounds similar to this compound have shown promising IC50 values, indicating their potential as therapeutic agents in pain management and other disorders.

Table 1: Comparative IC50 Values for Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Compound AMAGL0.84
Compound BMAGL0.080
This compoundMAGLTBD

Case Studies

Several studies have explored the biological effects of similar compounds:

  • MAGL Inhibition Study : A study reported that a derivative with a hydroxyl group displayed significant MAGL inhibition with an IC50 of 0.84 µM, suggesting that modifications to the benzoyl moiety can enhance activity .
  • Cancer Cell Growth Inhibition : Another study found that benzoylpiperidine derivatives exhibited varying degrees of cytotoxicity against human breast, ovarian, and colorectal cancer cell lines, with IC50 values ranging from 7.9 to 92 µM . This indicates potential applications in oncology for compounds related to this compound.

Research Findings

Recent research has highlighted the importance of structural features in determining the biological activity of piperidine derivatives:

  • Structural Modifications : Changes in substituents on the benzoyl ring significantly impacted binding affinity and selectivity for target receptors .
  • Selectivity Profiles : Some derivatives displayed selective inhibition for MAGL over other enzymes, indicating a favorable pharmacological profile for therapeutic development .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to piperidine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Benzoylation: React the Boc-protected piperidine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in dichloromethane .

Purification: Use silica gel column chromatography (hexanes/EtOAC with 0.25% Et₃N) to isolate the product and minimize side reactions .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS: Confirm molecular weight (expected [M+H]⁺ ion) and assess purity (>95%) .
  • ¹H/¹³C NMR: Identify key signals:
    • Boc group: ~1.4 ppm (singlet, 9H) in ¹H NMR; ~80 ppm (quaternary C) in ¹³C NMR.
    • Trifluoromethoxy group: ~56 ppm (¹⁹F NMR) and split signals in aromatic regions .
  • FT-IR: Verify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; benzoyl: ~1650–1700 cm⁻¹) .

Advanced: What strategies mitigate competing side reactions during benzoylation of the piperidine ring?

Methodological Answer:

  • Steric Control: Use bulky bases (e.g., DIPEA) to reduce N-alkylation or over-substitution .
  • Low Temperature: Conduct reactions at 0–5°C to suppress hydrolysis of the benzoyl chloride .
  • Protection/Deprotection: Temporarily protect reactive amines with orthogonal groups (e.g., Fmoc) if further functionalization is needed .

Advanced: How does the trifluoromethoxy group influence the compound’s electronic properties and biological interactions?

Methodological Answer:

  • Electron-Withdrawing Effect: The -OCF₃ group increases the electrophilicity of the benzoyl moiety, enhancing binding to electron-rich biological targets (e.g., enzymes) .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical studies .
  • Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of fine particulates .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and collect waste in labeled containers for hazardous disposal .

Advanced: What analytical challenges arise in distinguishing stereoisomers or degradation products of this compound?

Methodological Answer:

  • Chiral HPLC: Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
  • Stability Studies: Monitor hydrolytic degradation (e.g., Boc cleavage) under accelerated conditions (40°C/75% RH) via LC-MS .
  • X-ray Crystallography: Resolve ambiguous NMR signals by obtaining single-crystal structures .

Basic: How should researchers optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Selection: Replace dichloromethane with THF or EtOAc for greener chemistry and easier scale-up .
  • Catalysis: Use Pd/C or Ni catalysts for hydrogenolysis steps to reduce reaction times .
  • Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track reaction progression .

Advanced: What computational tools predict the compound’s solubility and formulation compatibility?

Methodological Answer:

  • COSMO-RS: Simulate solubility parameters in solvents like DMSO or PEG .
  • Molecular Dynamics (MD): Model interactions with lipid bilayers for permeability studies .
  • QSPR Models: Corrogate experimental LogP values (predicted ~3.2) with bioavailability .

Basic: What are the key storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C under inert gas (N₂ or Ar) to prevent Boc group hydrolysis .
  • Desiccation: Use vacuum-sealed containers with molecular sieves to avoid moisture ingress .
  • Light Protection: Amber vials prevent photodegradation of the benzoyl moiety .

Advanced: How can researchers validate the compound’s role as a kinase inhibitor intermediate?

Methodological Answer:

  • Kinase Assays: Test inhibitory activity against target kinases (e.g., ALK or EGFR) using fluorescence polarization .
  • SAR Studies: Modify the benzoyl or piperidine moiety and compare IC₅₀ values .
  • Crystallography: Co-crystallize with kinase domains to identify binding motifs (e.g., hinge region interactions) .

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